molecular formula C18H23NO3 B12606925 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 879223-61-7

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione

Cat. No.: B12606925
CAS No.: 879223-61-7
M. Wt: 301.4 g/mol
InChI Key: WFFFJURKQQJSAI-UHFFFAOYSA-N
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Description

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptylamino group attached to a naphthalene ring, which also contains hydroxyl and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione typically involves the reaction of naphthalene derivatives with heptylamine under controlled conditions. One common method includes the alkylation of 4-hydroxy-1,2-naphthoquinone with heptylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The dione functionalities can be reduced to form dihydroxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexylamino)methyl-4-hydroxynaphthalene-1,2-dione
  • 3-(Octylamino)methyl-4-hydroxynaphthalene-1,2-dione
  • N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides

Uniqueness

3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione is unique due to its specific heptylamino substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, reactivity, and biological effects, making it a valuable subject of study in various research fields.

Properties

CAS No.

879223-61-7

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

3-[(heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C18H23NO3/c1-2-3-4-5-8-11-19-12-15-16(20)13-9-6-7-10-14(13)17(21)18(15)22/h6-7,9-10,19-20H,2-5,8,11-12H2,1H3

InChI Key

WFFFJURKQQJSAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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